2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide has the molecular formula C10H13ClN2O4S and a molecular weight of 292.74 g/mol. Its structure features a benzene ring substituted with a nitro group and a sulfonamide group, alongside two ethyl groups attached to the nitrogen atom. The compound is characterized by its yellow crystalline appearance and has a melting point ranging from 78.5 to 79.5 °C .
Research indicates that 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent, particularly against certain bacterial strains. Additionally, its structural features suggest possible interactions with biological targets involved in metabolic processes .
The synthesis of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide typically involves several steps:
These steps can be performed using standard organic synthesis techniques under controlled conditions to ensure high yield and purity .
2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide is primarily used in:
Studies on the interactions of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide with various biological molecules have shown that it can bind to proteins involved in metabolic pathways. These interactions may influence enzymatic activities and cellular responses, making it a compound of interest for further pharmacological studies .
Several compounds share structural similarities with 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Properties |
|---|---|---|---|
| 2-Chloro-5-nitro-benzenesulfonamide | C6H5ClN2O4S | Lacks ethyl groups | More potent against certain bacteria |
| N,N-Diethyl-3-nitrobenzenesulfonamide | C10H13N3O4S | No chlorine substitution | Different reactivity profile |
| Sulfanilamide | C6H8N2O2S | Simple sulfonamide structure | Historical significance in antibiotic development |
Each of these compounds exhibits distinct properties that contribute to their specific applications in medicinal chemistry and biochemistry, while 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide stands out due to its combination of chlorine and nitro functionalities along with diethyl substitution.